5-(Trichloromethyl)-3-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole
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Overview
Description
5-(Trichloromethyl)-3-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole is a heterocyclic compound that contains both trichloromethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trichloromethyl)-3-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. The reaction conditions often include visible light irradiation to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Trichloromethyl)-3-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions can vary depending on the desired product, but typically involve controlled temperature, pressure, and the use of catalysts or light irradiation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
5-(Trichloromethyl)-3-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound can be used to study the effects of trichloromethyl and trifluoromethyl groups on biological systems.
Industry: In the industrial sector, the compound can be used in the production of advanced materials with specific properties, such as high stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-(Trichloromethyl)-3-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can form electron donor-acceptor complexes with various substrates, leading to the formation of reactive intermediates. These intermediates can then undergo further reactions to produce the desired effects. The exact molecular targets and pathways involved can vary depending on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Trichloromethyl)-3-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole include other oxadiazole derivatives and compounds containing trichloromethyl and trifluoromethyl groups. Examples include:
- 5-Trifluoromethyl-1,2,4-triazoles
- Trifluoromethyl phenyl sulfone derivatives
Uniqueness
The uniqueness of this compound lies in its combination of trichloromethyl and trifluoromethyl groups within the oxadiazole ring. This unique structure imparts specific chemical properties, such as high stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
5-(trichloromethyl)-3-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3F3N2O/c12-10(13,14)9-18-8(19-20-9)5-6-1-3-7(4-2-6)11(15,16)17/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODKSQHUXJFIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)C(Cl)(Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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